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molecular formula C7H6INO3 B8583126 3-Amino-5-hydroxy-4-iodobenzoic acid

3-Amino-5-hydroxy-4-iodobenzoic acid

Cat. No. B8583126
M. Wt: 279.03 g/mol
InChI Key: WANPGXBWJLPWTM-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of 3-amino-5-hydroxy-benzoic acid (0.33 g, 2.16 mmol, 1.0 equiv; [CAS RN 76045-71-1]) in methanol (18 mL) at 0° C. was added within 10 min N-iodo succinimide (0.58 g, 2.59 mmol, 1.2 equiv), dissolved in methanol (3 mL). After stirring for 15 min, the reaction mixture was poured on ice and partly decolorized by addition of a 5% solution of sodium thiosulfate. The solution was extracted with ethyl acetate (3×50 mL), the combined organic phases dried over MgSO4, concentrated by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with ethyl acetate/methanol (9:1) providing 0.21 g (35%) of the title compound. 1H NMR (300 MHz, DMSO): δ 5.25 (br s, 2H), 6.61 (d, J=1.9 Hz, 1H), 6.78 (d, J=1.9 Hz, 1H), 10.16 (br s, 1H), 12.58 (br s, 1H). MS (ISP): 280.0 [M+H]+.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[I:12]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>CO>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[C:10]=1[I:12])[C:5]([OH:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)O
Name
Quantity
0.58 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified with column chromatography on silica eluting with ethyl acetate/methanol (9:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=C(C1I)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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